N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide
Description
N-(3-{[(4-tert-Butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl core substituted with a 4-tert-butylphenylcarbamoyl group at the 3-position of the aniline ring. This compound integrates two pharmacologically significant moieties:
Properties
Molecular Formula |
C24H23IN2O2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C24H23IN2O2/c1-24(2,3)17-13-11-16(12-14-17)22(28)26-18-7-6-8-19(15-18)27-23(29)20-9-4-5-10-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
AHTIMGWWWVNYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(TERT-BUTYL)BENZOYL]AMINO}PHENYL)-2-IODOBENZAMIDE typically involves multiple steps, including the formation of the benzoyl and iodinated benzamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(TERT-BUTYL)BENZOYL]AMINO}PHENYL)-2-IODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{[4-(TERT-BUTYL)BENZOYL]AMINO}PHENYL)-2-IODOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[4-(TERT-BUTYL)BENZOYL]AMINO}PHENYL)-2-IODOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide with structurally related benzamide derivatives:
*Estimated based on structural analogs.
Key Observations
Iodine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets . In contrast, bromine or chlorine analogs exhibit reduced steric demand and lower molecular weight, which could improve solubility but diminish target affinity.
Lipophilicity and Bulky Substituents: The 4-tert-butylphenyl group increases logP (lipophilicity) compared to methoxy (e.g., N-(4-amino-2-methoxyphenyl)-2-iodobenzamide ) or nitro substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ). This enhances membrane permeability but may reduce aqueous solubility . Compounds with rigid cores (e.g., benzoxazole in ) exhibit higher metabolic stability but lower synthetic accessibility compared to flexible benzamides.
The tert-butyl group’s electron-donating nature may stabilize adjacent carbonyl groups, as seen in tert-butyl-containing protease inhibitors .
Biological Activity
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20I N3O
- Molecular Weight : 392.27 g/mol
This compound features a phenyl group substituted with a tert-butyl group, an iodine atom, and an amide linkage which may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which may help in reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that derivatives of such compounds can exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Research demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells. For instance, it was found to inhibit the activity of histone deacetylases (HDACs), which are crucial for cancer cell growth .
- Antioxidant Activity : In vitro assays revealed that the compound exhibits significant antioxidant properties, scavenging free radicals effectively and protecting cellular components from oxidative damage .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
